molecular formula C18H20N2O4S B2772891 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide CAS No. 899956-67-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B2772891
CAS No.: 899956-67-3
M. Wt: 360.43
InChI Key: QHVXKOIFVDDBGS-UHFFFAOYSA-N
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Description

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide” is a chemical compound with a molecular formula of C23H27N5O3S . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The average weight of the molecule is 453.557 and the monoisotopic mass is 453.183460445 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The chemical formula is C23H27N5O3S .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Screening : A series of derivatives, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, were synthesized and shown to possess in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory actions against several strains of fungi. This suggests their potential utility in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

  • Antibacterial and Antifungal Activities : Another study involved the synthesis of derivatives that underwent facile condensation, yielding compounds with promising antibacterial activities. Preliminary results indicated that some of these synthesized compounds exhibited significant antibacterial properties, underscoring their potential as antimicrobials (Patel & Dhameliya, 2010).

Pharmacological Evaluation

  • Psycho- and Neurotropic Profiling : Novel compounds, including 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, demonstrated specific sedative effects and considerable anti-amnesic activity in in vivo studies. This highlights their potential for further research as psychoactive substances with therapeutic applications (Podolsky, Shtrygol’, & Zubkov, 2017).

  • Anticonvulsant Agents : A new series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated for their anticonvulsant activity. Some compounds showed significant anticonvulsant activity in tests, with compound 5i being notable for its sedative-hypnotic activity without impairing learning and memory. This indicates the potential of these compounds in developing treatments for epilepsy or related disorders (Faizi et al., 2017).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-6-3-4-7-15(13)18(21)19-16-12-14(8-9-17(16)24-2)20-10-5-11-25(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVXKOIFVDDBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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